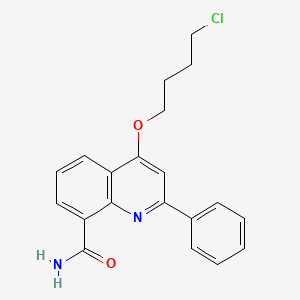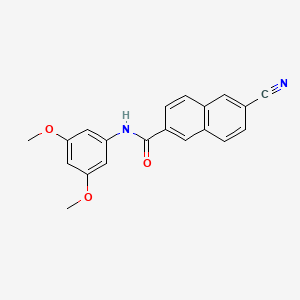![molecular formula C26H30O7 B12529289 1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) CAS No. 671795-50-9](/img/structure/B12529289.png)
1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) typically involves the condensation of 4-methoxybenzaldehyde with 2,4,6-trimethoxybenzene under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Propanedioic acid, [(4-methoxyphenyl)methylene]-, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) stands out due to its multiple methoxy groups, which enhance its solubility and reactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Propiedades
Número CAS |
671795-50-9 |
|---|---|
Fórmula molecular |
C26H30O7 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1,3,5-trimethoxy-2-[(4-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C26H30O7/c1-27-17-10-8-16(9-11-17)24(25-20(30-4)12-18(28-2)13-21(25)31-5)26-22(32-6)14-19(29-3)15-23(26)33-7/h8-15,24H,1-7H3 |
Clave InChI |
PFJXMWVDHNYJKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
methanone](/img/structure/B12529228.png)


![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)



